2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidin-4(3H)-ones This compound is characterized by the presence of fluorobenzyl and methoxybenzyl groups attached to a benzofuro[3,2-d]pyrimidin-4(3H)-one core
Preparation Methods
The synthesis of 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group on the benzofuro[3,2-d]pyrimidin-4(3H)-one core.
Attachment of the methoxybenzyl group: This can be done through a similar nucleophilic substitution reaction using a methoxybenzyl halide.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The fluorobenzyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include halides, peroxides, and hydrides, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The fluorobenzyl and methoxybenzyl groups may facilitate binding to particular enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular functions or signaling processes.
Comparison with Similar Compounds
Similar compounds to 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one include:
- 2-[(3,5-difluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one : This compound has a difluorobenzyl group instead of a fluorobenzyl group, which may alter its chemical and biological properties.
- 2-[(4-chlorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one : The presence of a chlorobenzyl group instead of a fluorobenzyl group can lead to different reactivity and interactions.
The uniqueness of 2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-[(3-methoxyphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN2O3S/c1-30-19-6-4-5-17(13-19)14-28-24(29)23-22(20-7-2-3-8-21(20)31-23)27-25(28)32-15-16-9-11-18(26)12-10-16/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLFYHXVNYVOUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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